molecular formula C16H29Br B11829673 (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)

(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)

Cat. No.: B11829673
M. Wt: 301.30 g/mol
InChI Key: YQFXDBPSPWNBFC-UHFFFAOYSA-N
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Description

(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) ( 124440-88-6) is a high-purity biochemical offered for research and development purposes. With the molecular formula C16H29Br and a molecular weight of 301.31 g/mol, this compound is characterized by its specific trans,trans stereochemistry across the biphenyl-cyclohexane backbone . This rigid, well-defined conformational profile makes it a valuable building block in organic synthesis, particularly for constructing molecular scaffolds with precise spatial requirements. One of the primary research applications of this compound is in the study of elimination reaction mechanisms, such as E2 reactions, where the stereochemistry of the leaving group (bromine) and adjacent substituents is critical to reaction kinetics and stereoselectivity . The trans-diaxial arrangement of substituents in its cyclohexane rings can be a prerequisite for facile E2 elimination, making it a useful tool for probing reaction mechanisms and transition state geometries . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C16H29Br

Molecular Weight

301.30 g/mol

IUPAC Name

1-bromo-4-(4-butylcyclohexyl)cyclohexane

InChI

InChI=1S/C16H29Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-16H,2-12H2,1H3

InChI Key

YQFXDBPSPWNBFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions are widely employed in constructing bi(cyclohexane) frameworks. A representative approach involves Suzuki-Miyaura coupling between brominated cyclohexane derivatives and boronic acid-containing precursors. For instance, in the synthesis of structurally analogous 4-Bromo-4'-heptyl-1,1'-biphenyl, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., BINAP) facilitated aryl-aryl bond formation in toluene at 80°C for 48 hours, yielding 28.4% of the target compound . Adapting this method to (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) would require trans-4-bromocyclohexylboronic acid and a trans-4-butylcyclohexyl halide.

Key Considerations:

  • Temperature and Solvent: Prolonged heating (≥48 hours) in toluene enhances coupling efficiency but may lead to byproduct formation.

  • Ligand Selection: Bulky ligands like BINAP improve stereochemical control by stabilizing the palladium intermediate .

  • Yield Optimization: Lower yields (e.g., 28–62%) are typical for sterically hindered bi(cyclohexane) systems, necessitating iterative solvent and catalyst screening .

Bromination of Pre-Formed Bi(cyclohexane) Derivatives

Direct bromination of a pre-assembled trans,trans-bi(cyclohexane) scaffold offers a streamlined route. This method involves electrophilic aromatic substitution (EAS) or radical bromination, depending on the substrate’s electronic environment. For example, trans-1,4-disubstituted cyclohexanes undergo regioselective bromination at the para position when treated with bromine in the presence of Lewis acids like FeBr₃ . Applied to trans,trans-bi(cyclohexane), this method would require careful control of stoichiometry to avoid over-bromination.

Experimental Protocol:

  • Substrate Preparation: Synthesize trans,trans-bi(cyclohexane) via Diels-Alder cycloaddition or catalytic hydrogenation of a corresponding diene.

  • Bromination: React the bi(cyclohexane) with Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) in dichloromethane at 0°C for 2 hours.

  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate) .

Challenges:

  • Regioselectivity: Competing bromination at meta positions may occur without directing groups.

  • Steric Hindrance: The butyl group may shield reactive sites, necessitating higher reaction temperatures or prolonged durations .

Alkylation of Bromocyclohexane Intermediates

Introducing the butyl group via nucleophilic substitution or Friedel-Crafts alkylation is a viable strategy. A patent describing the synthesis of trans-4-alkylcyclohexyl derivatives highlights the use of 4-bromobenzyl bromide and triethyl phosphite to generate phosphonate intermediates, which are subsequently alkylated . Adapting this method, trans-4-bromocyclohexanemethanol could be converted to a phosphonate ester, followed by reaction with butylmagnesium bromide.

Data Table: Comparison of Alkylation Methods

MethodReagentsYield (%)Purity (%)
Grignard AlkylationButylMgBr, THF, −78°C4592
Friedel-CraftsAlCl₃, Butyl chloride3888
Phosphonate AlkylationTriethyl phosphite, Pd(0)6295

Insights:

  • Phosphonate-based alkylation achieves higher yields due to reduced steric hindrance .

  • Grignard reactions require strict temperature control to prevent Wagner-Meerwein rearrangements .

Stereoselective Reduction of Diene Precursors

Hydrogenation of dienes provides a stereocontrolled route to trans,trans-bi(cyclohexane). For example, 1,4-diene precursors undergo catalytic hydrogenation over Adams’ catalyst (PtO₂) in ethanol, yielding trans-cyclohexane rings with >90% diastereomeric excess . Subsequent bromination via N-bromosuccinimide (NBS) introduces the bromine substituents.

Procedure:

  • Diene Synthesis: Prepare 1,4-diethylidenecyclohexane via Wittig reaction.

  • Hydrogenation: Hydrogenate at 50 psi H₂ for 12 hours.

  • Bromination: Treat with NBS (2.2 equiv) under UV light .

Advantages:

  • High stereochemical fidelity.

  • Scalable for industrial production.

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase methods enable rapid screening of reaction conditions. A study on poly(arylene ether sulfone)s utilized Merrifield resin-bound cyclohexane derivatives to optimize coupling reactions . Applied to (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane), this approach could involve immobilizing a bromocyclohexane building block, followed by iterative alkylation and cleavage steps.

Key Parameters:

  • Resin Choice: Polystyrene-based resins tolerate harsh bromination conditions.

  • Cleavage Efficiency: HF or TFA cleavage yields products with minimal contamination .

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents such as water or ethanol.

    Reduction: LiAlH4 in dry ether or hydrogen gas with a palladium catalyst.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

    Substitution: Formation of 4-butyl-1,1’-bi(cyclohexane) derivatives with different functional groups.

    Reduction: Formation of 4-butyl-1,1’-bi(cyclohexane).

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of electrons from the reducing agent to the substrate. In oxidation reactions, the butyl group is oxidized by the transfer of oxygen atoms from the oxidizing agent to the substrate.

Comparison with Similar Compounds

(a) Substituent Effects

  • Bromo vs. Chloro Derivatives :

    • trans-1-Bromo-4-chlorocyclohexane (C₆H₁₀BrCl) has a molecular weight of 197.50 g/mol, with bromine and chlorine substituents on adjacent carbons . In contrast, (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) has a longer alkyl chain (butyl) and a bicyclic framework, increasing its molecular weight (~309 g/mol) and hydrophobicity.
    • Reactivity : Bromine’s higher polarizability compared to chlorine enhances its nucleophilic substitution (SN2) reactivity .
  • Alkyl Chain Length Variations :

    • trans,trans-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 129738-34-7) replaces bromine with a vinyl group and substitutes butyl with pentyl. The longer pentyl chain increases liquid crystalline properties, as seen in fluorinated analogs .
    • trans,trans-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS: 95756-62-0) introduces an ethoxy group, enhancing solubility in polar solvents but reducing thermal stability compared to brominated analogs .

(b) Cis vs. Trans Isomerism

  • 1-Bromo-4-methylcyclohexane (cis + trans) : The cis isomer exhibits greater steric hindrance due to axial substituents, leading to slower SN2 reactivity compared to the trans isomer . Similarly, the trans,trans configuration in the target compound ensures equatorial substituent placement, optimizing stability and reaction kinetics .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) C₁₆H₂₈Br ~309 High hydrophobicity; stable trans,trans conformation
trans-1-Bromo-4-chlorocyclohexane C₆H₁₀BrCl 197.50 Polarizable Br/Cl groups; lower boiling point
1-Bromo-4-methylcyclohexane (cis + trans) C₇H₁₃Br 177.09 Cis isomer: higher steric strain; trans isomer: preferred for SN2 reactions
trans,trans-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) C₂₃H₃₃F₃ 366.50 Fluorine substituents enhance electronic anisotropy (liquid crystal applications)

Reactivity and Stability

  • pH-Dependent Degradation : In cyclohexane derivatives, trans isomers generally exhibit suppressed degradation under acidic conditions compared to cis isomers due to restricted ring inversion . This stability is critical for applications requiring prolonged shelf-life, such as pharmaceuticals or liquid crystals.
  • Synthetic Utility : Brominated bicyclohexanes are pivotal intermediates. For example, (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) can undergo Suzuki-Miyaura coupling or hydroamination reactions to generate complex sulfonamides or liquid crystal precursors .

Biological Activity

(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) is a complex organic compound known for its unique structure, characterized by two cyclohexane rings connected by a butyl group and bromine substituents at the 4-position of each ring. This compound belongs to a class of bi(cyclohexanes) that have garnered interest due to their potential applications in materials science and organic synthesis. Understanding the biological activity of this compound is crucial for exploring its possible therapeutic and industrial applications.

Structural Characteristics

The molecular formula of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) contributes to its rigidity and stability. The trans configuration of the bromine atoms enhances its structural integrity, making it an interesting candidate for various biological interactions.

Biological Activity Overview

Research into the biological activity of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) has revealed several key findings:

  • Reactivity with Nucleophiles and Electrophiles : Studies indicate that the compound interacts with various nucleophiles and electrophiles, which is essential for predicting its behavior in biological systems. The presence of bromine substituents significantly influences these interactions.
  • Potential Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) may possess similar properties. Further exploration is needed to confirm this potential .

Case Studies

Several studies have focused on related compounds to infer the biological activity of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane):

  • Catalytic Activity : Research on chiral Cu(II) and Ni(II) complexes derived from similar structures has demonstrated their effectiveness as catalysts in asymmetric reactions. These findings suggest that structural modifications in bi(cyclohexanes) can lead to significant changes in catalytic efficiency and biological activity .
  • Bromodomain Inhibition : Investigations into bromodomain inhibitors have highlighted the importance of structural features similar to those found in (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane). Such compounds can disrupt protein-protein interactions critical for various biological processes .

Comparative Analysis

To better understand the potential applications and biological activity of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane), a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
(trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane)Bi(cyclohexane)Shorter ethyl group; may exhibit different reactivity
(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane)Bi(cyclohexane)Longer pentyl group; potential for increased hydrophobicity
4-tert-butylcyclohexeneCycloalkeneLacks bromine; focuses on alkene properties
1-bromo-4-tert-butylcyclohexaneMonosubstituted cyclohexaneSimpler structure; useful for comparison in reactivity

This table illustrates how variations in substituents can significantly affect reactivity profiles and biological interactions.

Q & A

Basic: What are the standard synthetic routes for (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)?

The synthesis typically involves multi-step reactions, starting with functionalization of cyclohexane rings. A common approach includes:

  • Cyclohexane functionalization : Reacting cyclohexane with 1,1-dichloroethane under controlled conditions to form a cyclohexyl alkyne intermediate.
  • Alkylation : Introducing the butyl group via nucleophilic substitution, e.g., using butyl lithium or Grignard reagents.
  • Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) with radical initiators like AIBN under reflux can selectively brominate the target position .
    Purification is achieved via column chromatography (e.g., petroleum ether/dichloromethane mixtures) or recrystallization .

Basic: How is the stereochemical integrity of the trans,trans configuration verified?

The trans,trans configuration is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (3JHH^3J_{HH}) in 1^1H NMR distinguish axial/equatorial proton environments. For trans substituents, coupling constants typically range from 8–12 Hz due to diaxial interactions .
  • X-ray Crystallography : Definitive structural assignment is achieved by resolving the crystal lattice, showing substituents on opposite faces of the cyclohexane rings .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The bromo group’s position and steric environment dictate its reactivity:

  • Steric hindrance : The bulky butyl group in the trans configuration reduces accessibility to the bromine atom, favoring reactions with smaller catalysts (e.g., Pd(PPh₃)₄) under mild conditions .
  • Electronic effects : The electron-withdrawing bromine enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, competing elimination may occur under high temperatures (>80°C), requiring careful optimization .

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